![molecular formula C14H14FN3O3 B2450332 3-(1-(2-氟苯甲酰)吡咯烷-3-基)咪唑烷-2,4-二酮 CAS No. 2310157-76-5](/img/structure/B2450332.png)
3-(1-(2-氟苯甲酰)吡咯烷-3-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The synthesis strategies could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of this compound is characterized by a pyrrolidine ring, which is a saturated scaffold . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
荧光有机硼配合物
Garre 等人 (2019) 的一项研究讨论了含有咪唑烷-2,4-二酮部分的不对称有机硼配合物高荧光家族的合成。这些化合物(包括带有以炔或叠氮基团结尾的烷基链的衍生物)在宽的紫外-可见光谱范围内显示出强吸收和强发射,在生物正交化学中具有潜在的用途。一种带有乙二醇取代基的荧光团(增强了水溶性而又不影响荧光)因其重要性而受到关注 (Garre 等人,2019)。
降血糖活性
Oguchi 等人 (2000) 设计并合成了一系列咪唑并吡啶噻唑烷-2,4-二酮,作为降糖化合物罗格列酮的类似物进行了评估。他们研究了它们对体外胰岛素诱导的脂肪细胞分化的影响以及它们在遗传性糖尿病小鼠中的降血糖活性,揭示了有希望的构效关系 (Oguchi 等人,2000)。
N-杂环卡宾前体
霍布斯等人 (2010) 研究了具有 1,3-二芳基-咪唑烷-4,5-二酮骨架的潜在 N-杂环卡宾 (NHC) 前体。该研究重点关注了这些化合物的稳定性和结构,揭示了对它们的电子离域、反应性和具有草酰胺骨架的 NHC 的不稳定性的见解 (霍布斯等人,2010)。
合成和结构分析
普拉萨德等人 (2018) 合成了新的外消旋 3-异丁基-5-苯基-5-(吡啶-4-基)咪唑烷-2,4-二酮,并对其进行了表征。该研究涉及光谱、热和 X 射线衍射研究,将分子几何优化参数与实验结果进行比较,提供了对二酮单体结构的见解 (普拉萨德等人,2018)。
作用机制
未来方向
属性
IUPAC Name |
3-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-4-2-1-3-10(11)13(20)17-6-5-9(8-17)18-12(19)7-16-14(18)21/h1-4,9H,5-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPFIWIRLVYKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。